8-[(2-chlorobenzyl)sulfanyl]-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
The compound “8-[(2-chlorobenzyl)sulfanyl]-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione” is a complex organic molecule. It contains a purine ring, which is a heterocyclic aromatic organic compound. It also has a sulfanyl group attached to a chlorobenzyl group, and a long hexadecyl chain .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the purine ring, the introduction of the hexadecyl chain, and the attachment of the chlorobenzyl sulfanyl group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a long alkyl chain. The purine ring system is planar, while the hexadecyl chain would provide flexibility to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The purine ring might undergo substitution reactions, while the chlorobenzyl sulfanyl group could be involved in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The long hexadecyl chain might make it hydrophobic, while the purine ring and chlorobenzyl sulfanyl group could contribute to its reactivity .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
8-[(2-chlorophenyl)methylsulfanyl]-7-hexadecyl-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H43ClN4O2S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-34-25-26(33(2)28(36)32-27(25)35)31-29(34)37-22-23-19-16-17-20-24(23)30/h16-17,19-20H,3-15,18,21-22H2,1-2H3,(H,32,35,36) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDLGXNAVOKAEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1C2=C(N=C1SCC3=CC=CC=C3Cl)N(C(=O)NC2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H43ClN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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